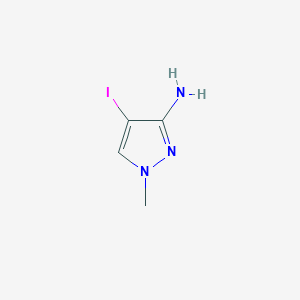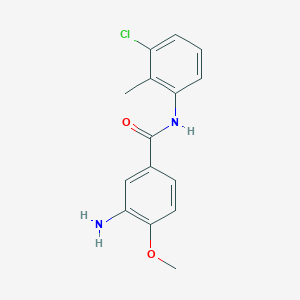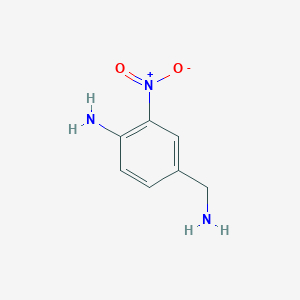
4-(Aminomethyl)-2-nitroaniline
Descripción general
Descripción
4-(Aminomethyl)-2-nitroaniline, or 4-AM2NA, is an important industrial chemical used in a variety of applications. It is a derivative of aniline, and is a colorless, water-soluble solid with a melting point of 86°C and a boiling point of 246°C. 4-AM2NA is an important intermediate for the production of a variety of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the synthesis of a variety of organic compounds, and as a catalyst in several chemical reactions. In addition, 4-AM2NA has been used in scientific research to study the effects of various chemical reactions on biological systems.
Aplicaciones Científicas De Investigación
Application 1: Unnatural Amino Acid Derivative
- Summary: 4-(Aminomethyl)benzoic acid, a compound similar to 4-(Aminomethyl)-2-nitroaniline, acts as an unnatural amino acid derivative .
- Results: The outcomes of its use are not specified in the source .
Application 2: Antifibrinolytic Agent
- Summary: 4-(Aminomethyl)benzoic acid is also used as a type 2 antifibrinolytic agent .
- Results: The specific results or outcomes of its use as an antifibrinolytic agent are not provided in the source .
Application 3: Synthesis of Heterocyclic Compounds
- Summary: 4-Aminocoumarin derivatives, which share some structural similarities with 4-(Aminomethyl)-2-nitroaniline, are used as a building block in organic chemistry and heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve various synthetic methodologies for the construction of 4-aminocoumarin derivatives .
- Results: The outcomes of its use are not specified in the source .
Application 4: Antibacterial and Antibiofilm Agents
- Summary: Polymers, which can be synthesized from various monomers including potentially 4-(Aminomethyl)-2-nitroaniline, are being explored as advanced antibacterial and antibiofilm agents .
- Methods of Application: While the source does not provide specific methods of application, these polymers are typically used in medical settings to prevent bacterial infections .
- Results: The specific results or outcomes of its use as antibacterial and antibiofilm agents are not provided in the source .
Application 5: Anti-HIV Activity
- Summary: Certain indole derivatives, which share some structural similarities with 4-(Aminomethyl)-2-nitroaniline, have been synthesized and screened for their anti-HIV activity .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the derivatives and subsequent screening against HIV-1 and HIV-2 strains .
- Results: The outcomes of its use are not specified in the source .
Propiedades
IUPAC Name |
4-(aminomethyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGEDMAENMAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-nitroaniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


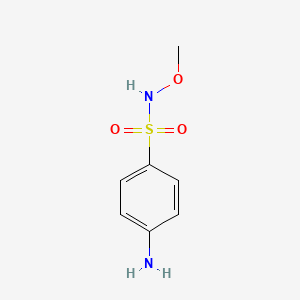
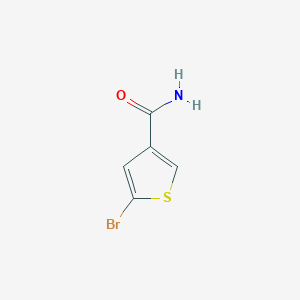
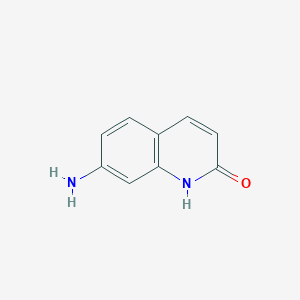
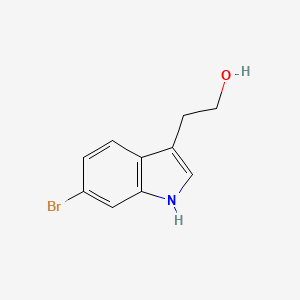
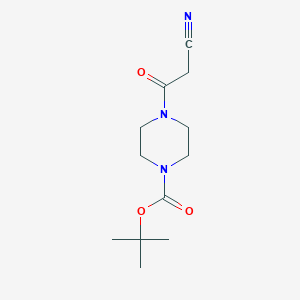
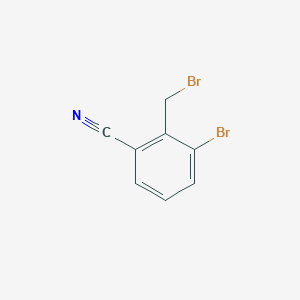
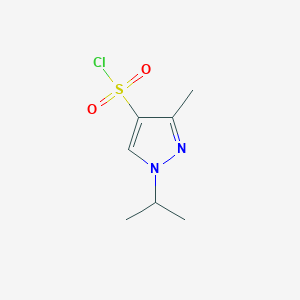
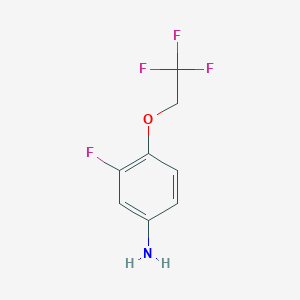
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

